molecular formula C12H12N2OS B11682882 2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-oxadiazole

2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B11682882
M. Wt: 232.30 g/mol
InChI Key: ZVKNLPTVOIMNJG-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with alkyl halides. One common method involves the following steps:

    Preparation of Hydrazide: The starting material, 4-methylbenzoic acid, is converted to its corresponding hydrazide by reaction with hydrazine hydrate.

    Cyclization: The hydrazide is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the intermediate 1,3,4-oxadiazole-2-thiol.

    Alkylation: The thiol intermediate is subsequently alkylated with prop-2-en-1-yl bromide under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The prop-2-en-1-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-thiadiazole
  • 2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-triazole
  • 2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-oxazole

Uniqueness

Compared to similar compounds, 2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring, which imparts distinct electronic and steric characteristics

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

2-(4-methylphenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H12N2OS/c1-3-8-16-12-14-13-11(15-12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3

InChI Key

ZVKNLPTVOIMNJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC=C

Origin of Product

United States

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